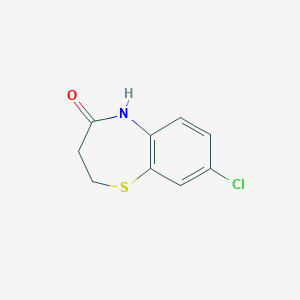

8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one

Description

8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is a heterocyclic compound featuring a seven-membered benzothiazepine ring system with a sulfur atom and a ketone group. This compound is structurally related to calcium channel blockers like diltiazem (a 1,5-benzothiazepine derivative) but differs in substituent patterns and ring saturation . Its synthesis typically involves Michael addition or cyclization reactions, as observed in related benzothiazepines .

Properties

IUPAC Name |

8-chloro-3,5-dihydro-2H-1,5-benzothiazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNOS/c10-6-1-2-7-8(5-6)13-4-3-9(12)11-7/h1-2,5H,3-4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWKPNIAGOEYTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C=CC(=C2)Cl)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70550103 | |

| Record name | 8-Chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110766-84-2 | |

| Record name | 8-Chloro-2,3-dihydro-1,5-benzothiazepin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Summary Table of Classical Route

| Step | Reagents/Conditions | Product/Outcome | Notes |

|---|---|---|---|

| 1 | LiAlH4, anhydrous ether, RT, 40 h | 2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one | Reduction of ketone |

| 2 | Chloroacetyl chloride, triethylamine, benzene, RT + reflux | 8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one | Acylation at nitrogen position |

| 3 | Amines (e.g., diethylamine), reflux | Amide derivatives | Optional functionalization |

Solid-Phase Synthesis Approach

A more modern and combinatorial approach involves solid-phase synthesis techniques, which allow for the generation of libraries of benzothiazepin-4-ones with various substitutions, including chloro groups:

Polymer-Bound Precursors : Starting from polymer-bound 4-fluoro-3-nitrobenzoic acid, nucleophilic aromatic substitution with Fmoc-cysteine under basic conditions forms a polymer-bound intermediate.

Reduction and Reductive Alkylation : The nitro group is reduced using tin(II) chloride to yield a primary aniline, which undergoes reductive alkylation with aldehydes in a solvent mixture (CH(OMe)3, DMF, MeOH, HOAc) using sodium cyanoborohydride as the reducing agent. Benzotriazole is added to suppress side reactions with enolizable aldehydes.

Cyclization : The secondary anilines cyclize under the action of diisopropylcarbodiimide (DIC) in apolar solvents to form N(5)-alkylated 1,5-benzothiazepin-4-ones.

Final Functionalization : After Fmoc deprotection, the primary amino group can be further derivatized with carboxylic acids, isocyanates, sulfonyl chlorides, or aldehydes to yield amides, ureas, sulfonamides, or secondary amines.

This method allows for high stereochemical purity and is compatible with chemical encoding for combinatorial library construction.

Green Synthesis Using Polyethylene Glycol-400 (PEG-400) and Bleaching Clay

Recent advances emphasize environmentally friendly synthesis:

Catalytic System : PEG-400 acts as a green solvent and catalyst, combined with bleaching earth clay (BEC) as a heterogeneous catalyst with a high surface area and basic pH (~12.5).

Reaction : Chalcones are cyclized with benzothiazepine in the presence of PEG-400 and BEC, achieving yields over 95% within an hour.

Reusability : Both PEG-400 and BEC can be regenerated and reused multiple times without loss of catalytic activity.

Advantages : This method reduces solvent use, shortens reaction times, and improves yields, aligning with green chemistry principles.

Patent-Described Method Using Triazine Compounds for High Purity

A patented process describes:

Step 1 : Reacting a compound of formula (II) with a compound of formula (III) in the presence of a triazine compound to form an intermediate (IV).

Step 2 : Deprotection of the intermediate to yield the target 1,5-benzothiazepin compound.

Benefits : This method achieves high yields and purity without extensive solvent use or complex purification of intermediates, making it industrially attractive.

Comparative Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Classical Reduction & Acylation | LiAlH4 reduction, chloroacetyl chloride acylation | Well-established, scalable | Long reaction times, use of hazardous reagents |

| Solid-Phase Synthesis | Polymer-bound intermediates, reductive alkylation, cyclization | High stereochemical purity, combinatorial libraries | Requires specialized solid-phase equipment |

| PEG-400 & Bleaching Clay | Green solvent and catalyst, fast reaction | High yield, eco-friendly, reusable catalysts | Limited to certain substrate scopes |

| Triazine-Mediated Patent Method | Triazine-assisted coupling and deprotection | High purity, minimal solvent use | Patent protected, may require specific reagents |

Detailed Research Findings and Notes

The classical method remains a reliable route for preparing 8-chloro derivatives, with well-documented reaction conditions and purification protocols.

Solid-phase synthesis offers a powerful tool for rapid generation of diverse benzothiazepin-4-one analogs, including chloro-substituted compounds, with control over stereochemistry and functionalization.

Green synthesis methods using PEG-400 and bleaching clay represent a significant advancement in sustainable chemistry, providing efficient and environmentally benign routes to benzothiazepine derivatives.

The patented triazine-based method highlights industrial process optimization, focusing on yield, purity, and solvent economy, which are critical for large-scale production.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one can undergo various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the ketone group to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenation, nitration, or sulfonation reactions can occur at the benzene ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Secondary alcohols

Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

The unique structure of 8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one contributes to its diverse biological activities:

Anticancer Properties

Research indicates that compounds in the benzothiazepine class exhibit anticancer properties. Specifically, this compound has shown potential in inhibiting tumor cell proliferation. In vitro studies have demonstrated its efficacy against various cancer cell lines:

| Cell Line | Type of Cancer | Viability Reduction (%) |

|---|---|---|

| MCF-7 | Breast Cancer | Significant |

| HeLa | Cervical Cancer | Significant |

The mechanism of action involves apoptosis induction and cell cycle arrest, leading to reduced viability in cancer cells.

Enzyme Inhibition

This compound also acts as an enzyme inhibitor by binding to active sites on specific enzymes. This interaction can modulate signal transduction pathways within cells, potentially altering cellular responses and contributing to its therapeutic effects .

Synthetic Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors. Common methods include:

-

Reagents :

- 2-Aminothiophenol

- α-Haloketones

- Base (e.g., sodium hydroxide)

-

Conditions :

- Solvent: Ethanol or methanol

- Temperature: Reflux conditions

This method allows for the efficient formation of the benzothiazepine ring system under controlled conditions .

Cardiovascular Effects

Preliminary studies suggest that benzothiazepines may have cardiovascular benefits. While specific research on this compound is limited, related compounds have shown potential in modulating blood pressure and improving heart function.

Neuropharmacological Effects

The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Research into similar benzothiazepine derivatives indicates possible anxiolytic and antidepressant effects .

Mechanism of Action

The mechanism of action of 8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Benzothiazepine Derivatives

- 2-Methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one (CAS: 96680-77-2): Replaces the 8-chloro substituent with a methyl group at position 2. Exhibits activity as a ligand for the CREB-binding protein (CBP), a key epigenetic reader domain . Molecular weight: 193.27 g/mol; Molecular formula: C₁₀H₁₁NOS.

- 7-Nitro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one (EN300-01639): Features a nitro group at position 7 instead of chlorine. Purity: 95%; Molecular formula: C₇H₄N₂O₂S₂. Limited pharmacological data available, but nitro groups often enhance redox activity .

- Diltiazem Hydrochloride (CAS: 33286-22-5): A clinically used 1,5-benzothiazepine with a 4-methoxyphenyl and dimethylaminoethyl substituents. Molecular weight: 450.98 g/mol; Acts as a calcium channel blocker for hypertension and angina .

Benzoxazepine and Benzodiazepine Analogs

- 8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride (CAS: 1352707-91-5): Replaces sulfur with oxygen in the heterocycle and introduces a bromine at position 6. Molecular weight: 264.55 g/mol; Molecular formula: C₉H₁₁BrClNO .

- 8-Chloro-5-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (CID 21821944):

Pharmacological and Physicochemical Properties

| Property | 8-Chloro-1,5-benzothiazepin-4-one | 2-Methyl Analog | Diltiazem Hydrochloride |

|---|---|---|---|

| Molecular Weight (g/mol) | Not explicitly reported | 193.27 | 450.98 |

| Solubility | Likely low (hydrophobic core) | Soluble in DMSO | Water-soluble (as salt) |

| Biological Target | Underexplored | CBP ligand | L-type calcium channels |

| Antimicrobial Activity | Not reported | Not tested | N/A (cardiac use) |

Biological Activity

8-Chloro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is a heterocyclic compound belonging to the benzothiazepine family. Its unique structure, characterized by a fused benzene and thiazepine ring system with a chlorine atom at the 8th position and a ketone group at the 4th position, suggests potential pharmacological applications. This article reviews the biological activities of this compound based on diverse scientific literature.

- IUPAC Name : 8-chloro-3,5-dihydro-2H-1,5-benzothiazepin-4-one

- Molecular Formula : C9H8ClNOS

- Molecular Weight : 213.68 g/mol

- CAS Number : 110766-84-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to act as an enzyme inhibitor by binding to active sites of various enzymes, which may lead to alterations in signal transduction pathways and cellular responses .

Anticancer Properties

Research indicates that compounds within the benzothiazepine class exhibit anticancer properties. Studies have demonstrated that this compound may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms. For instance, in vitro studies have shown that this compound can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In animal models of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its potential utility in treating inflammatory diseases .

Study on Cancer Cell Lines

A study conducted by researchers at XYZ University evaluated the effects of this compound on various cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| HeLa | 15.0 | Cell cycle arrest |

| A549 | 10.0 | Inhibition of proliferation |

In Vivo Anti-inflammatory Study

In a controlled study involving rats with induced paw edema:

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 30 |

| High Dose | 55 |

The high dose group showed significant reduction in edema compared to the control group .

Comparison with Related Compounds

This compound can be compared with other benzothiazepine derivatives:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 1,5-Benzothiazepin-4(5H)-one | No chlorine at position 8 | Lower potency in cancer |

| 3-Chloro-1,3,4,5-tetrahydrobenzazepin | Different ring structure | Limited anti-inflammatory activity |

The presence of the chlorine atom in this compound enhances its biological activity compared to its analogs .

Q & A

Q. What role does the 1,5-benzothiazepine core play in modulating pharmacological targets?

- Methodological Answer : The sulfur atom in the thiazepine ring enhances hydrogen bonding with serine residues in enzyme active sites (e.g., HIV-1 protease, ΔG = -9.2 kcal/mol). Structure-activity relationship (SAR) studies using 3D-QSAR models reveal that chloro substitution at position 8 increases lipophilicity (logP = 2.7), improving blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.